molecular formula C12H14O3 B8287594 3-Allyl-4-methoxybenzoic acid methyl ester

3-Allyl-4-methoxybenzoic acid methyl ester

Cat. No. B8287594
M. Wt: 206.24 g/mol
InChI Key: GBQQBFUFQKKKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07691843B2

Procedure details

3-Allyl-4-methoxybenzoic acid methyl ester was prepared from 3-Allyl-4-hydroxybenzoic acid methyl ester according to Method C using methyl iodide as an alkylating agent in quantative yield. This product was used without further purification.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[C:6]([CH2:11][CH:12]=[CH2:13])[CH:5]=1.[CH3:15]I>>[CH3:1][O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH3:15])=[C:6]([CH2:11][CH:12]=[CH2:13])[CH:5]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C1=CC(=C(C=C1)O)CC=C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This product was used without further purification

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC(=C(C=C1)OC)CC=C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.